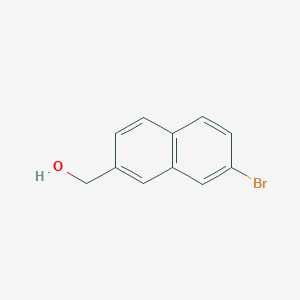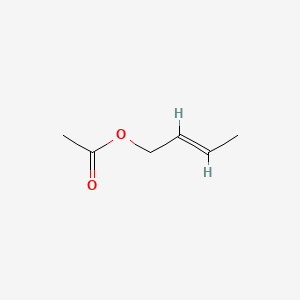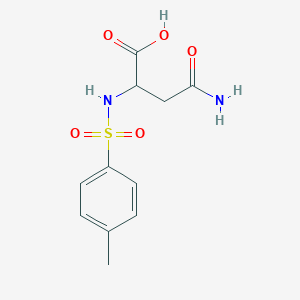
2-(Toluene-4-sulfonylamino)-succinamic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of toluenesulfonamides, which are related to the compound , can be achieved through a process known as sulfonylation . This involves the reaction of amines with sulfonyl chlorides in the presence of a base . In a specific example, a novel fluorescent labeling reagent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester (TSTPE), was designed and synthesized . It was used to label twenty-six fatty acids successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .Chemical Reactions Analysis
The chemical reactions involving toluenesulfonamides typically involve electrophilic aromatic substitution . This is a reaction in which an atom that is attached to an aromatic system (such as a hydrogen atom) is replaced by an electrophile .Aplicaciones Científicas De Investigación
Crystal Structure and Spectroscopic Properties
Research on the crystal structure, spectroscopic, and thermal properties of compounds related to 2-(Toluene-4-sulfonylamino)-succinamic acid reveals insights into their molecular configuration and behavior. The study by 熊静 et al. (2007) provides a detailed analysis of the crystal structure derived from X-ray diffraction, confirming the presence of intriguing supramolecular structures formed through hydrogen bonds and π···π interactions. The compound exhibited solvatochromism and photochromic properties, indicating potential applications in material science for photo-responsive and thermal resistant materials (熊静 et al., 2007).
Synthesis and Chemical Transformations
Efficient synthesis methods and chemical transformations of compounds structurally similar to this compound are crucial for their application in medicinal chemistry and organic synthesis. Eliazyan et al. (2013) discuss a two-step synthesis process leading to derivatives with potential as building blocks for further chemical transformations. This highlights the compound's versatility as a precursor in organic synthesis (Eliazyan et al., 2013).
Eco-Friendly Synthesis Approaches
The move towards greener synthesis methods is represented by the work of Jagrut et al. (2012), who developed an eco-friendly synthesis route for Schiff bases using 4-(toluene-4- sulfonylamino)-benzoic acid ethyl ester. This method emphasizes the importance of sustainable practices in chemical synthesis, offering a more environmentally friendly alternative to traditional methods (Jagrut et al., 2012).
Biological Activities and Applications
The exploration of biological activities and potential therapeutic applications is a significant area of research for sulfonamide compounds. Mustafa et al. (2012) synthesized 4-(toluene-4-sulfonylamino)-benzoic acids and tested them as lipoxygenase inhibitors, indicating their potential in developing anti-inflammatory agents. Some of the derivatives showed promising lipoxygenase inhibitory activities, suggesting that compounds related to this compound could serve as leads in drug discovery (Mustafa et al., 2012).
Mecanismo De Acción
Target of Action
Related compounds such as toluene-4-sulfonic acid derivatives have been used to label fatty acids . This suggests that the compound may interact with fatty acids or related enzymes in the body.
Mode of Action
It’s worth noting that toluene-4-sulfonic acid derivatives have been used as fluorescent labeling reagents, suggesting that they may interact with their targets through covalent bonding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Toluene-4-sulfonylamino)-succinamic acid. For instance, the compound’s reactivity might be affected by the pH of its environment .
Propiedades
IUPAC Name |
4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCSZRICJFBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312802, DTXSID20902294 | |
| Record name | 2-(Toluene-4-sulfonylamino)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36212-66-5, 62743-18-4 | |
| Record name | NSC263141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC85419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Toluene-4-sulfonylamino)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[2.2.2]octan-2-yl)ethanol](/img/structure/B3427828.png)
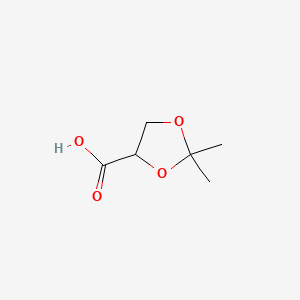




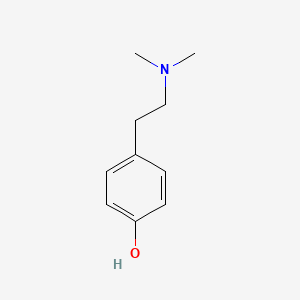
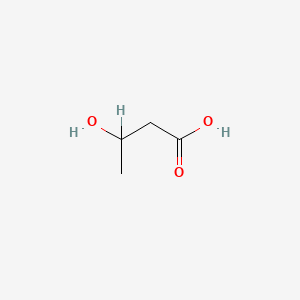

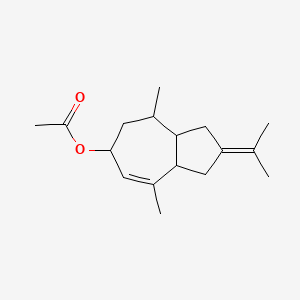

![1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol](/img/structure/B3427905.png)
